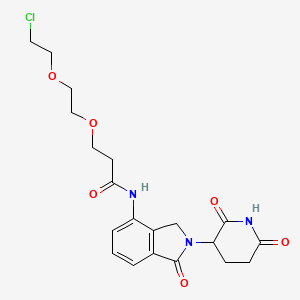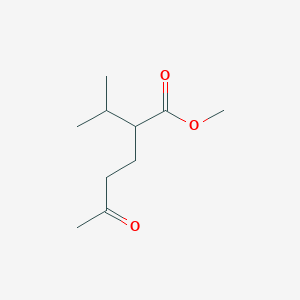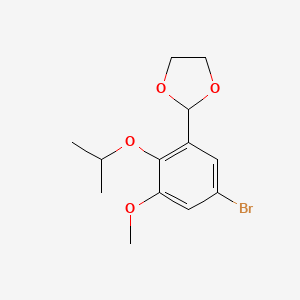
Methyl 2-(cyclopropylmethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(cyclopropylmethoxy)benzoate is an organic compound with the molecular formula C12H14O3 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a cyclopropylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylmethoxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with cyclopropylmethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, halogen, or alkyl derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-(cyclopropylmethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The cyclopropylmethoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Methyl 2-(cyclopropylmethoxy)benzoate can be compared with other similar compounds such as:
Methyl benzoate: A simpler ester of benzoic acid with a methyl group.
Ethyl benzoate: An ester of benzoic acid with an ethyl group.
Propyl benzoate: An ester of benzoic acid with a propyl group.
Uniqueness: The presence of the cyclopropylmethoxy group in this compound makes it unique compared to other benzoate esters. This group can impart different chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25755-06-0 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 2-(cyclopropylmethoxy)benzoate |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)10-4-2-3-5-11(10)15-8-9-6-7-9/h2-5,9H,6-8H2,1H3 |
Clé InChI |
NWAJIZXDHCRFDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


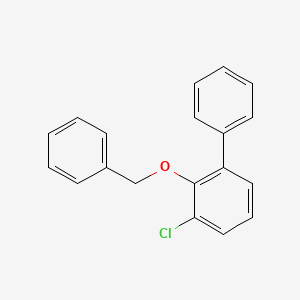
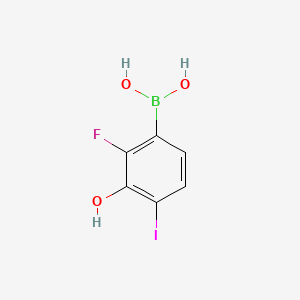

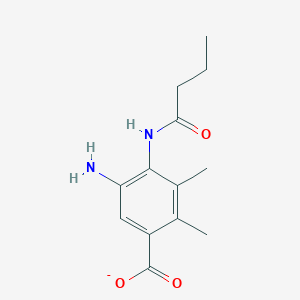

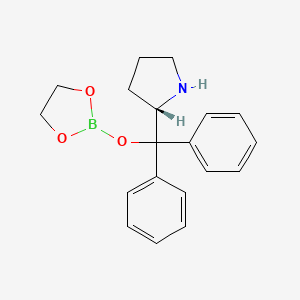
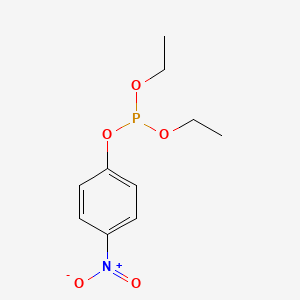
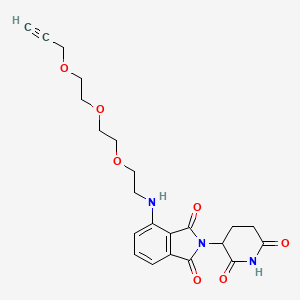

![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
